

# Identification and Physicochemical Properties

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## Compound of Interest

Compound Name: Carbamazepine-d10

Cat. No.: B163015

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**Carbamazepine-d10** is structurally identical to Carbamazepine, with the exception of ten hydrogen atoms on the dibenz[b,f]azepine ring system being replaced by deuterium. This isotopic labeling provides a distinct mass-to-charge ratio for mass spectrometric analysis without significantly altering its chemical behavior.<sup>[1]</sup>

Table 1: Physicochemical Properties of **Carbamazepine-d10**

Property	Value	Source(s)
Chemical Name	5H-dibenz[b,f]azepine-1,2,3,4,6,7,8,9,10,11-d10-5-carboxamide	[6]
Synonyms	Carbamazepine-d10, CBZ-d10	[1][6]
CAS Number	132183-78-9	[6][7][8]
EC Number	690-797-7	[6][7]
Molecular Formula	C <sub>15</sub> H <sub>2</sub> D <sub>10</sub> N <sub>2</sub> O	[1][5]
Molecular Weight	246.33 g/mol	[5][9][10]
Physical Form	Solid, White to off-white powder	[1][11][12]
Density	1.32 g/cm <sup>3</sup>	[7]
Flash Point	202.356 °C	[7]
Solubility	Soluble in Methanol, DMF (25 mg/ml), DMSO (25 mg/ml), Ethanol (3 mg/ml).[1][7] Slightly soluble in Acetone and Chloroform.[7]	
Storage Temperature	-20°C	[1][3][10]
Stability	Stable for at least 4 years when stored properly.[1]	

## Hazard Identification and GHS Classification

**Carbamazepine-d10** is classified as a hazardous substance. The primary hazards are related to acute oral toxicity and its potential to cause skin and respiratory sensitization.[6][7] Different suppliers may provide slightly different classifications based on the formulation (e.g., as a solid vs. in a flammable solvent).

Table 2: GHS Hazard Classification for **Carbamazepine-d10** (Solid)

Hazard Class	Category	Hazard Statement	Pictogram	Signal Word
Acute Toxicity, Oral	4	H302: Harmful if swallowed.[6]	GHS07	Danger
Skin Sensitization	1	H317: May cause an allergic skin reaction.[6]	GHS07	Danger
Respiratory Sensitization	1	H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6]	GHS08	Danger

Note: When supplied as a solution in methanol, additional hazards apply, including flammability (H225), acute toxicity via all routes (H301+H311+H331), and specific target organ toxicity (H370).[8][10]

## Safe Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial to ensure laboratory safety and maintain the integrity of the compound.

## Exposure Controls and Personal Protection

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[7][8] Ensure safety showers and eyewash stations are readily accessible.[8]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear safety goggles with side shields.[8]
  - Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[7][8]
  - Skin and Body Protection: Use impervious clothing to prevent skin contact.[8]

- Respiratory Protection: In case of inadequate ventilation or when handling as a powder, use a full-face respirator.[6][7]

## Storage and Handling

- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place at the recommended temperature of -20°C.[1][7]
- Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust or vapors.[7][8] Wash hands thoroughly after handling.[8] Use non-sparking tools and take measures to prevent electrostatic discharge.[7][8]

## First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][8]
- Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[7][8]
- Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.[7]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a POISON CENTER or doctor immediately.[7][8]

## Toxicological Information

The toxicological profile of **Carbamazepine-d10** is largely inferred from its non-deuterated parent compound, Carbamazepine. The primary toxic effects are neurological and cardiovascular at high concentrations.[13][14] Therapeutic levels for Carbamazepine are typically between 4-12 mg/L.[13][14]

Table 3: Summary of Toxicological Effects

Effect	Description	Source(s)
Acute Oral Toxicity	Harmful if swallowed. Classified as Category 4.[6]	[6]
Skin Sensitization	May cause an allergic skin reaction.[6]	[6]
Respiratory Sensitization	May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6]	[6]
Carcinogenicity	Not listed as a carcinogen by IARC or NTP.	[6]
Primary Irritant Effect	No significant irritant effect on skin or eyes reported in available SDS.	[6]

## Experimental Protocols

**Carbamazepine-d10** is indispensable as an internal standard for the bioanalytical quantification of Carbamazepine. Below is a representative experimental protocol based on published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[15]

### LC-MS/MS Method for Quantification of Carbamazepine in Plasma

This protocol outlines a method for determining the concentration of Carbamazepine (CBZ) and its primary metabolite, Carbamazepine-10,11-epoxide (CBZ-EP), in rat plasma using **Carbamazepine-d10** as an internal standard (IS).[15]

1. Sample Preparation (Liquid-Liquid Extraction): a. Aliquot 0.1 mL of rat plasma into a microcentrifuge tube. b. Add the internal standard solution (**Carbamazepine-d10**) to the plasma sample. c. Perform a liquid-liquid extraction to separate the analytes from plasma components. d. Evaporate the organic layer to dryness under a stream of nitrogen. e. Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

## 2. Chromatographic Separation:

- LC System: An HPLC system equipped with a suitable pump and autosampler.[15]
- Column: C8 analytical column (e.g., 150 mm x 2.1 mm, 5  $\mu$ m).[15]
- Mobile Phase: A mixture of water, acetonitrile, and acetic acid (e.g., 69.5:30:0.5, v/v/v).[15]
- Flow Rate: 0.4 mL/min.[15]
- Injection Volume: 20  $\mu$ L.[15]
- Column Temperature: Maintained at a controlled temperature (e.g., 10°C for the autosampler).[15]

## 3. Mass Spectrometric Detection:

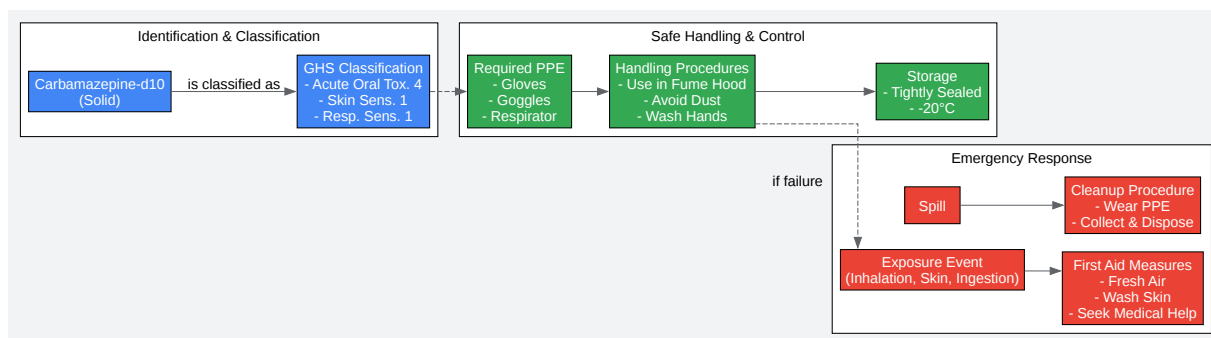
- Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.[15]
- Ionization Mode: Positive ion mode.[15]
- Detection Method: Selected Reaction Monitoring (SRM).[15]
- SRM Transitions:
  - Carbamazepine (CBZ):  $m/z$  237  $\rightarrow$  194.[15]
  - Carbamazepine-EP (CBZ-EP):  $m/z$  253  $\rightarrow$  210.[15]
  - **Carbamazepine-d10** (IS):  $m/z$  247  $\rightarrow$  204.[15]

## 4. Method Validation Parameters:

- Linearity: The method demonstrates linearity over a concentration range of 5–2000 ng/mL.[15]
- Lower Limit of Quantification (LLOQ): 5 ng/mL for each analyte.[15]
- Recovery: Extraction recovery from plasma is typically over 87%.[15]
- Precision: Intra-day and inter-day coefficients of variation are generally within 2.6%–9.6%.[15]

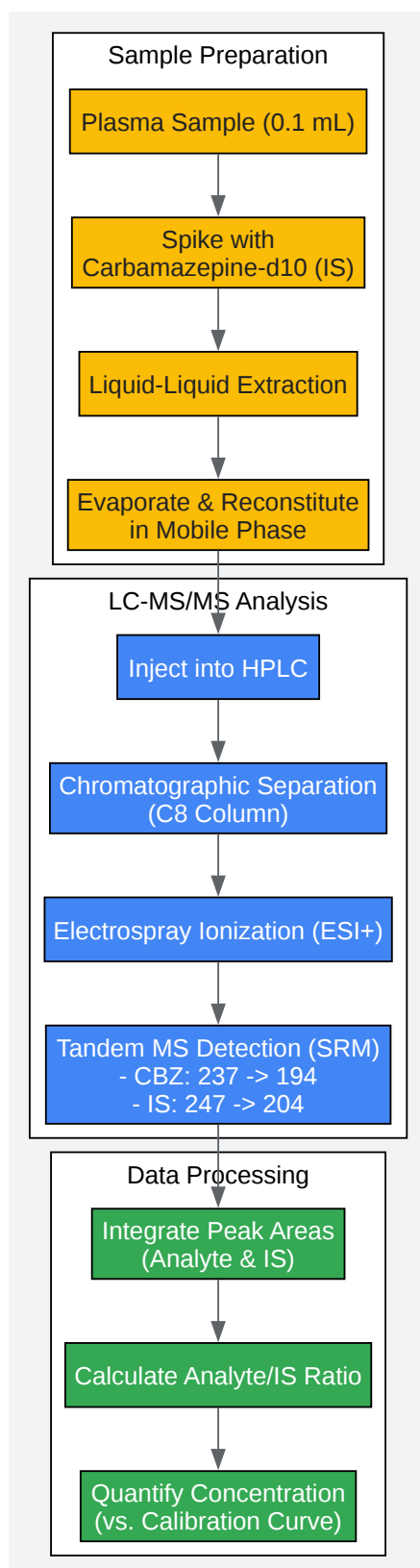
# Visualized Data and Pathways

The following diagrams illustrate key workflows and the pharmacological mechanism of action relevant to **Carbamazepine-d10**.



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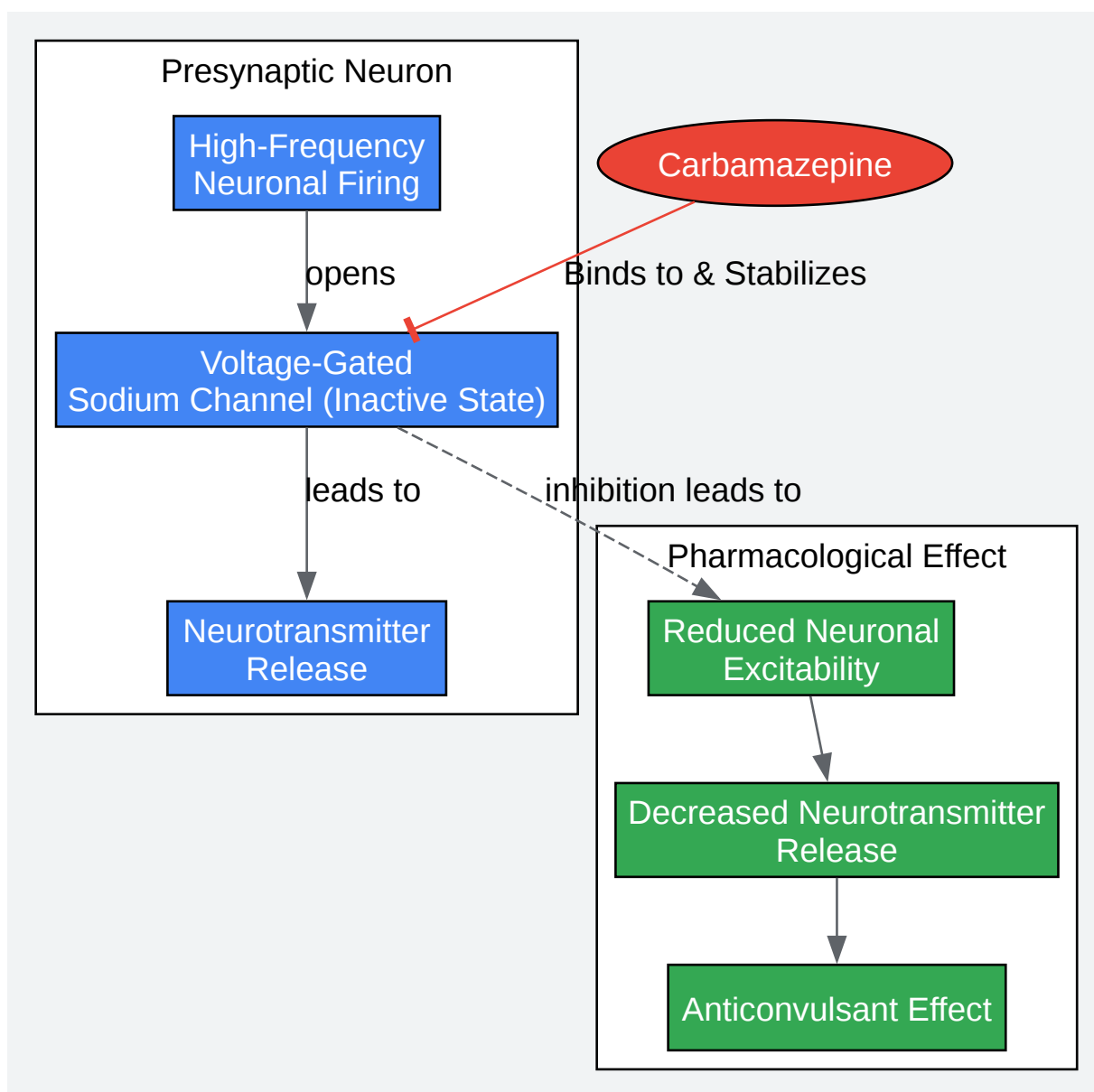
Caption: Hazard communication workflow for **Carbamazepine-d10** based on SDS data.



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Caption: Analytical workflow for quantifying Carbamazepine using **Carbamazepine-d10**.





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Caption: Mechanism of action of Carbamazepine via sodium channel blockade.

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